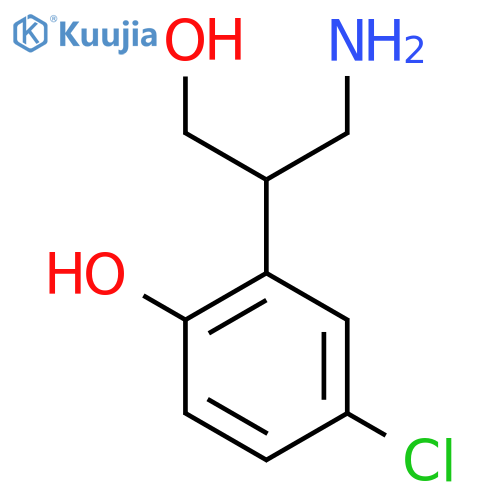Cas no 2228744-15-6 (2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol)

2228744-15-6 structure
商品名:2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
- 2228744-15-6
- EN300-1986168
-
- インチ: 1S/C9H12ClNO2/c10-7-1-2-9(13)8(3-7)6(4-11)5-12/h1-3,6,12-13H,4-5,11H2
- InChIKey: BKVCMUBDAKDQDR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(CO)CN)O
計算された属性
- せいみつぶんしりょう: 201.0556563g/mol
- どういたいしつりょう: 201.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1986168-1.0g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1986168-0.5g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-1986168-10g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 10g |
$4974.0 | 2023-09-16 | ||
| Enamine | EN300-1986168-0.25g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 0.25g |
$1065.0 | 2023-09-16 | ||
| Enamine | EN300-1986168-5g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 5g |
$3355.0 | 2023-09-16 | ||
| Enamine | EN300-1986168-1g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1986168-2.5g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-1986168-10.0g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 10g |
$4974.0 | 2023-06-03 | ||
| Enamine | EN300-1986168-0.05g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 0.05g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1986168-5.0g |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol |
2228744-15-6 | 5g |
$3355.0 | 2023-06-03 |
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
2228744-15-6 (2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol) 関連製品
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
